molecular formula C26H22N2O3S2 B2421780 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 921801-01-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide

Cat. No.: B2421780
CAS No.: 921801-01-6
M. Wt: 474.59
InChI Key: HRFQOWHBWVVKSP-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S2/c1-2-30-18-11-7-8-15-14-19(31-23(15)18)24(29)28-26-22(16-9-3-5-12-20(16)32-26)25-27-17-10-4-6-13-21(17)33-25/h4,6-8,10-11,13-14H,2-3,5,9,12H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFQOWHBWVVKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and benzo[b]thiophene intermediates. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and functional group modifications, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions are typically controlled to favor the formation of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with benzo[d]thiazole and benzo[b]thiophene moieties. Examples include:

    Benzo[d]thiazol-2-yl derivatives: These compounds share the benzo[d]thiazole core structure and exhibit similar chemical properties.

    Benzo[b]thiophen-2-yl derivatives: These compounds contain the benzo[b]thiophene moiety and are used in similar applications.

Uniqueness

What sets N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its structure, synthesis, and pharmacological properties.

Chemical Structure and Properties

The compound features a diverse structural framework that includes:

  • Benzothiazole moiety
  • Tetrahydro-benzothiophene ring
  • Ethoxy and carboxamide functional groups

The molecular formula is C29H22N2O2S2C_{29}H_{22}N_{2}O_{2}S_{2}, with a molecular weight of approximately 498.62 g/mol. The unique combination of these structural elements contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

  • Coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acids.
  • Formation of the tetrahydro-benzothiophene moiety through cyclization reactions.
  • Purification using chromatographic techniques to ensure high purity for biological testing.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Compounds with similar structural features have shown promising results in reducing inflammation and pain in various models.

Interaction Studies

This compound interacts with various biological targets beyond COX enzymes. Notable interactions include:

  • Binding affinities assessed through in vitro assays.
  • Computational modeling techniques predicting pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-[3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]benzamideBenzothiazole and benzothiophene ringsAnti-inflammatory
N-(2-hydroxyethyl)-N’-(4-methylphenyl)-oxamideAmide functional groupAntimicrobial
6-amino-2-[[(e)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinolineDioxobenzo structureAnticancer

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating inflammatory diseases and possibly cancer therapy. For instance:

  • In vitro studies demonstrated that the compound effectively reduced pro-inflammatory cytokines in macrophage cell lines.
  • Animal models indicated significant pain relief comparable to conventional anti-inflammatory drugs.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step condensation reactions. For example, analogous benzothiazole derivatives are synthesized via refluxing precursors (e.g., 2-hydrazinobenzothiazole with arenesulfonyl chlorides) in ethanol or dichloromethane, using catalysts like triethylamine to facilitate coupling . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at 70–80°C), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromaticity. Mass spectrometry (MS) confirms molecular weight (e.g., expected ~320–400 g/mol range for similar compounds) . X-ray crystallography, as used for related benzothiazoles, provides bond-length and dihedral-angle data to validate 3D conformation . High-performance liquid chromatography (HPLC) ensures purity (>95% is typical for bioactive studies) .

Q. What key physicochemical properties influence reactivity and stability in experimental settings?

The compound’s π-electron delocalization (from fused aromatic rings) enhances stability but may reduce solubility in aqueous media. Ethoxy and benzofuran groups increase hydrophobicity, necessitating solvents like DMSO or ethanol for dissolution . Stability under varying pH should be tested via accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) to enhance biological efficacy?

SAR studies involve synthesizing analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens) and testing biological activity. For example, nitro or chloro groups on the benzothiophene ring improve enzyme inhibition in related compounds . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or proteases, guiding rational design .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

  • Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Compare IC₅₀ values across multiple models (e.g., in vitro vs. ex vivo).
  • Validate target engagement via biophysical methods like surface plasmon resonance (SPR) .

Q. How can computational tools predict the pharmacokinetic profile of this compound?

Molecular dynamics simulations assess membrane permeability (e.g., via logP calculations). ADMET predictors (e.g., SwissADME) estimate metabolic stability, highlighting susceptibility to cytochrome P450 oxidation. Docking studies identify potential off-target interactions by screening against databases like ChEMBL .

Q. What methodologies elucidate the mechanism of action for this compound?

  • Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by MS-based proteomics .
  • Binding Kinetics: Isothermal titration calorimetry (ITC) quantifies enthalpy changes during ligand-receptor interactions .
  • Functional Assays: Measure downstream effects (e.g., caspase activation for apoptosis induction) in dose-response studies .

Data Contradiction Analysis Example

If conflicting data arise (e.g., variable IC₅₀ values in cancer cell lines):

  • Hypothesis 1: Differences in cell membrane permeability.
    Test: Measure intracellular compound concentration via LC-MS .
  • Hypothesis 2: Off-target effects in specific cell lines.
    Test: CRISPR knockout of suspected off-target genes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.